Cas no 841286-80-4 (tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate)

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate structure
841286-80-4 structure
Product Name:tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
Numero CAS:841286-80-4
MF:C12H23NO5
MW:261.314724206924
MDL:MFCD22493470
CID:1084760
Update Time:2024-10-26

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
    • 1,1-Dimethylethyl 3-hydroxy-4,4-dimethoxy-1-piperidinecarboxylate (ACI)
    • MDL: MFCD22493470
    • Inchi: 1S/C12H23NO5/c1-11(2,3)18-10(15)13-7-6-12(16-4,17-5)9(14)8-13/h9,14H,6-8H2,1-5H3
    • Chiave InChI: NJRYBJQLRONERE-UHFFFAOYSA-N
    • Sorrisi: O(C)C1(CCN(C(=O)OC(C)(C)C)CC1O)OC

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 5

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A129006644-5g
tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4 95%
5g
$222.60 2023-08-31
Alichem
A129006644-10g
tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4 95%
10g
$398.86 2023-08-31
Alichem
A129006644-25g
tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4 95%
25g
$884.00 2023-08-31
TRC
B809998-50mg
tert-Butyl 3-Hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4
50mg
$ 50.00 2022-06-06
TRC
B809998-100mg
tert-Butyl 3-Hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4
100mg
$ 65.00 2022-06-06
TRC
B809998-500mg
tert-Butyl 3-Hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4
500mg
$ 135.00 2022-06-06
Chemenu
CM108684-5g
tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4 97%
5g
$330 2021-08-06
Chemenu
CM108684-10g
tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4 97%
10g
$550 2021-08-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB06662-10g
tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4 95%
10g
$520 2023-09-07
abcr
AB334988-1 g
tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, 95%; .
841286-80-4 95%
1g
€167.80 2022-03-03

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium iodide Solvents: Methanol ;  30 °C
Riferimento
Indirect electrochemical oxidation of piperidin-4-ones mediated by sodium halide-base system
Elinson, Michail N.; Dorofeev, Alexander S.; Feducovich, Sergey K.; Nasybullin, Ruslan F.; Litvin, Evgeny F.; et al, Tetrahedron, 2006, 62(34), 8021-8028

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Iodobenzene diacetate ;  3 h, rt
Riferimento
Improved synthesis of prokinetics cisapride
Zhang, Shan-jun; Jiang, Lin, Huaxi Yaoxue Zazhi, 2010, 25(4), 392-393

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  12 h, 0 - 5 °C
Riferimento
Synthesis and in vitro antibacterial activities of 7-(4-alkoxyimino-3-hydroxypiperidin-1-yl)quinolone derivatives
Wang, Ju Xian; Guo, Qiang; Chai, Yun; Feng, Lian Shun; Guo, Hui Yuan; et al, Chinese Chemical Letters, 2010, 21(1), 55-58

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt → 0 °C; 20 min, 0 °C
1.2 Reagents: Iodobenzene diacetate ;  0 °C; 15 h, 0 °C → rt
Riferimento
Morpholinosulfur Trifluoride (Morph-DAST)-Mediated Rearrangement in the Fluorination of Cyclic α,α-Dialkoxy Ketones toward 1,2-Dialkoxy-1,2-difluorinated Compounds
Surmont, Riccardo; Verniest, Guido; De Groot, Alex; Thuring, Jan Willem; De Kimpe, Norbert, Advanced Synthesis & Catalysis, 2010, 352(16), 2751-2756

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Methanol ;  2.5 h, 0 °C → rt
Riferimento
Efficient synthesis of 3-alkoxy-4,4-difluoropiperidines
Surmont, Riccardo; Verniest, Guido; De Weweire, Arvid; Thuring, Jan Willem; MacDonald, Gregor; et al, Synlett, 2009, (12), 1933-1936

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Iodine Solvents: Methanol ;  1.5 - 2 h, 0 - 5 °C
Riferimento
α-Hydroxylation of carbonyls using iodine
Zacuto, Michael J.; Cai, Dongwei, Tetrahedron Letters, 2005, 46(3), 447-450

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate Raw materials

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate Preparation Products

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:841286-80-4)tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
Numero d'ordine:A864175
Stato delle scorte:in Stock
Quantità:100.0g/50.0g/25.0g/10.0g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:44
Prezzo ($):1255.0/738.0/434.0/197.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:841286-80-4)tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
A864175
Purezza:99%/99%/99%/99%
Quantità:100.0g/50.0g/25.0g/10.0g
Prezzo ($):1255.0/738.0/434.0/197.0
Email